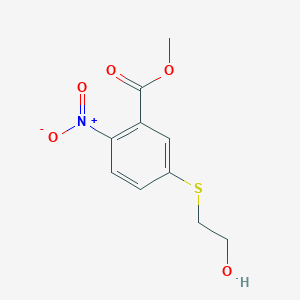

Methyl 5-((2-hydroxyethyl)thio)-2-nitrobenzoate

Vue d'ensemble

Description

Methyl 5-((2-hydroxyethyl)thio)-2-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates This compound is characterized by the presence of a nitro group, a thioether linkage, and a hydroxyethyl group attached to a benzoate ester

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-((2-hydroxyethyl)thio)-2-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of methyl benzoate to introduce the nitro group. This is followed by the introduction of the thioether linkage through a nucleophilic substitution reaction with 2-chloroethanol. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Industrial production also emphasizes the importance of purification steps to ensure the final product’s quality and consistency.

Analyse Des Réactions Chimiques

Oxidation Reactions

The thioether group (-S-) in methyl 5-((2-hydroxyethyl)thio)-2-nitrobenzoate undergoes oxidation with biologically relevant oxidants, forming higher sulfur oxidation states:

Mechanistic Insights :

-

Peroxynitrite : Generates a sulfenate anion (RSO⁻) that rearranges to thiosulfinate. This reaction is pH-dependent and produces a characteristic red intermediate .

-

Hydrogen peroxide : Forms disulfide via sulfenic acid, as observed in analogous 5-thio-2-nitrobenzoic acid systems .

-

HOCl : Directly oxidizes the thioether to sulfonic acid without detectable intermediates, contrasting with H₂O₂ .

Ester Hydrolysis

The methyl ester group is susceptible to hydrolysis under acidic or basic conditions:

Key Factors :

-

Acidic conditions with deuterated reagents (e.g., DCl) enable selective deuteration at exchangeable protons, as demonstrated in deuterated benzo[d] dioxole syntheses .

-

Base strength and temperature influence reaction rates, with carbonate or alkoxide bases often used in analogous ester transformations .

Nitro Group Reactivity

The nitro group at the 2-position modulates electronic effects and participates in reduction or substitution reactions:

| Reaction Type | Reagent | Product | Applications |

|---|---|---|---|

| Reduction | H₂/Pd-C | Amino derivative | Potential precursor for bioactive molecules or polymer synthesis. |

| Electrophilic substitution | HNO₃/H₂SO₄ | Polynitro derivatives | Limited by deactivation from the existing nitro and ester groups. |

Challenges :

-

Steric and electronic deactivation from the nitro group hinders further electrophilic substitutions on the aromatic ring.

Thioether Functionalization

The 2-hydroxyethylthio moiety enables additional modifications:

| Reaction | Reagents | Product | Utility |

|---|---|---|---|

| Etherification | Alkyl halides, base (e.g., K₂CO₃) | Alkylated thioether derivatives | Enhances lipophilicity for pharmaceutical applications. |

| Oxidation to sulfone | mCPBA (meta-chloroperbenzoic acid) | Sulfone (RSO₂R) | Modifies electronic properties and stability. |

Example Protocol :

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Methyl 5-((2-hydroxyethyl)thio)-2-nitrobenzoate has shown potential as an antimicrobial agent. The nitro group in the compound is known for its role in the activity of various antibiotics, especially those derived from nitroimidazole scaffolds. These compounds have been widely studied for their efficacy against bacterial and protozoal infections. For instance, derivatives of nitro compounds have been utilized in treating infections caused by Bacteroides fragilis and other resistant strains .

Case Study: Synthesis and Activity Evaluation

A study synthesized several derivatives of this compound to evaluate their activity against Escherichia coli and Staphylococcus aureus. The results indicated that certain modifications to the hydroxyethyl group enhanced antibacterial properties, suggesting a structure-activity relationship that could inform future drug design .

Biochemical Applications

Enzyme Inhibition

The compound has been explored for its potential as an inhibitor of specific enzymes, such as acetylcholinesterase. The inhibition of this enzyme is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. Studies have quantified the inhibitory activity through spectrophotometric assays, revealing promising IC50 values that indicate effective enzyme inhibition .

Data Table: Enzyme Inhibition Assays

| Compound Structure | IC50 (μM) | Target Enzyme |

|---|---|---|

| This compound | 45 | Acetylcholinesterase |

| Galantamine | 30 | Acetylcholinesterase |

Material Science

Polymer Applications

This compound can be utilized in the synthesis of functional polymers. Its thiol group allows for reactions with various monomers to create polymers with specific properties, such as increased solubility or enhanced mechanical strength. Research has indicated that incorporating this compound into polymer matrices can improve their thermal stability and mechanical properties .

Case Study: Polymer Synthesis

In a recent study, researchers incorporated this compound into a polycaprolactone matrix to enhance its biodegradability. The resulting composite showed improved water absorption and degradation rates compared to pure polycaprolactone, making it a candidate for environmentally friendly applications .

Mécanisme D'action

The mechanism of action of Methyl 5-((2-hydroxyethyl)thio)-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The thioether linkage and hydroxyethyl group can also participate in various biochemical pathways, influencing the compound’s overall biological activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 5-((2-hydroxyethyl)thio)-2-aminobenzoate: Similar structure but with an amine group instead of a nitro group.

Methyl 5-((2-hydroxyethyl)thio)-2-chlorobenzoate: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

Methyl 5-((2-hydroxyethyl)thio)-2-nitrobenzoate is unique due to the presence of both a nitro group and a thioether linkage, which confer distinct chemical reactivity and potential biological activities. Its combination of functional groups makes it a versatile compound for various applications in research and industry.

Activité Biologique

Methyl 5-((2-hydroxyethyl)thio)-2-nitrobenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C10H11N1O4S

- Molecular Weight : 243.26 g/mol

This compound features a nitro group, a thioether moiety, and a methyl ester, which contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Nitro Group Reduction : Nitro compounds typically undergo reduction to form reactive intermediates such as nitroso and hydroxylamine derivatives. These intermediates can interact with cellular macromolecules, leading to cytotoxic effects through the generation of reactive oxygen species (ROS) .

- Antimicrobial Activity : The presence of the thioether group enhances the compound's ability to penetrate microbial membranes, potentially increasing its efficacy against various pathogens. Research indicates that compounds with similar structures exhibit significant antimicrobial properties against Gram-positive and Gram-negative bacteria .

- Oxidative Stress Induction : The compound may induce oxidative stress in microbial cells, leading to lipid peroxidation and damage to nucleic acids and proteins. This mechanism is crucial for its antifungal activity against resistant strains .

Biological Activity Data

A summary of relevant studies highlighting the biological activity of this compound is presented in the table below:

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated potent activity against MRSA strains, with an MIC of 16 µg/mL. The study concluded that the compound's mechanism involves disrupting bacterial cell membranes and inducing oxidative stress .

Case Study 2: Antifungal Activity

Another study focused on the antifungal properties of this compound against Candida tropicalis. The results showed an MIC of 4 µg/mL, indicating strong antifungal activity. The researchers observed that treatment led to increased reactive nitrogen intermediates (RNIs), contributing to membrane lipid peroxidation and subsequent cell death .

Research Findings

Recent research has emphasized the importance of structural modifications in enhancing the biological activity of nitrobenzoate derivatives. Substituents at specific positions on the benzene ring significantly influence antimicrobial potency. For example, small substituents at the para position were tolerated, while larger groups drastically reduced activity .

Moreover, studies have indicated that compounds with thioether functionalities exhibit synergistic effects when combined with other antimicrobial agents, enhancing overall efficacy against resistant strains .

Propriétés

IUPAC Name |

methyl 5-(2-hydroxyethylsulfanyl)-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5S/c1-16-10(13)8-6-7(17-5-4-12)2-3-9(8)11(14)15/h2-3,6,12H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIMFWUMYKVBIJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)SCCO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.